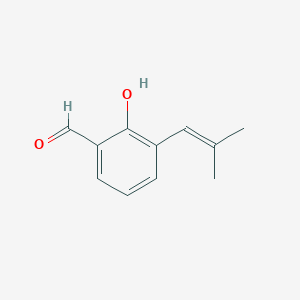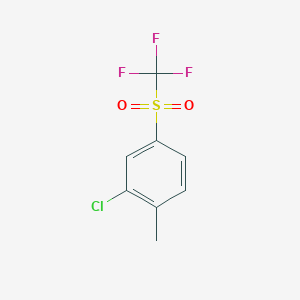
2-Chloro-4,4,4-trifluoro-3,3-dimethoxy-butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,4,4-trifluoro-3,3-dimethoxy-butyramide, commonly referred to as CF3DM, is an organic compound that has applications in both synthetic research and scientific research. CF3DM is an important reagent for the synthesis of various compounds, and its mechanism of action is being studied for its potential therapeutic applications.
Mecanismo De Acción
CF3DM has been shown to interact with several different proteins, including the enzymes cyclooxygenase-2 and phospholipase A2. These interactions lead to the inhibition of inflammation, as well as the inhibition of viral replication. Additionally, CF3DM has been shown to interact with the proteasome, a complex of proteins responsible for degrading damaged proteins. This interaction leads to the inhibition of proteasomal activity, which in turn leads to the inhibition of cell death.
Biochemical and Physiological Effects
CF3DM has been shown to possess anti-inflammatory and anti-viral properties. In addition, it has been studied for its potential to modulate the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines, as well as the activation of macrophages and T cells. Additionally, it has been shown to inhibit the production of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3DM is a relatively inexpensive and easy to synthesize compound, making it an attractive choice for laboratory experiments. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory settings. However, CF3DM is a relatively volatile compound, making it difficult to store and transport. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in different settings.
Direcciones Futuras
Due to its anti-inflammatory and anti-viral properties, CF3DM has potential applications in the treatment of a variety of diseases. Additionally, its ability to modulate the immune system makes it an attractive candidate for the development of new immunotherapies. Additionally, further research is needed to better understand the mechanism of action of CF3DM, as well as its potential applications in drug delivery. Finally, further research is needed to explore the potential of CF3DM to act as a pro-drug, as well as its potential to interact with other proteins.
Métodos De Síntesis
CF3DM is synthesized from a reaction between 2-chloro-4,4,4-trifluorobutyramide and dimethylformamide. The reaction is performed in anhydrous conditions at a temperature of 40-50°C. The reaction yields an intermediate compound, which is then deprotonated with sodium hydride to yield CF3DM. The reaction is generally high yielding, with the yields ranging from 50-90%.
Aplicaciones Científicas De Investigación
CF3DM has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-viral properties, and has been studied for its potential use in treating cancer, diabetes, and other diseases. Additionally, it has been studied for its potential use in drug delivery, as it can be used to transport drugs to specific target sites.
Propiedades
IUPAC Name |
2-chloro-4,4,4-trifluoro-3,3-dimethoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF3NO3/c1-13-5(14-2,6(8,9)10)3(7)4(11)12/h3H,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZISIBRBULFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(=O)N)Cl)(C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,4,4-trifluoro-3,3-dimethoxy-butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














